![molecular formula C12H16BrNO3 B12313447 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is used in agriculture to control a variety of pests. This compound is characterized by its molecular formula C12H16BrNO3 and a molecular weight of 302.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on insect physiology and biochemistry.
Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in agricultural practices to control pest populations and improve crop yields.
作用机制
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase and associated pathways involved in neurotransmission.
相似化合物的比较
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds such as:
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but different functional groups, leading to variations in reactivity and applications.
N-[2-(4-bromophenoxy)ethyl]acetamide: Another related compound with different functional groups and applications.
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine: A compound with extended ethoxy chains, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups that confer its insecticidal properties and its ability to inhibit acetylcholinesterase effectively.
属性
分子式 |
C12H16BrNO3 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC 名称 |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
HDTQMFBSRPVMTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)CCOC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



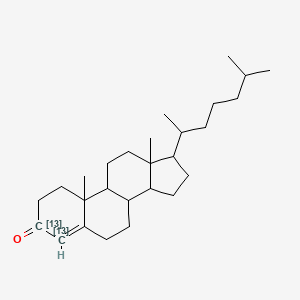
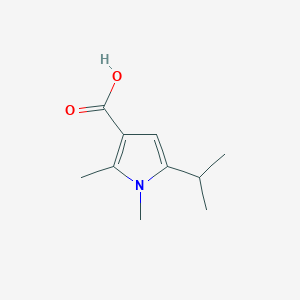
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

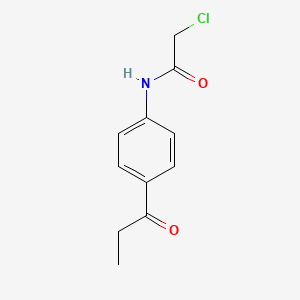
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)
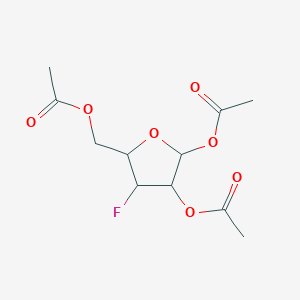
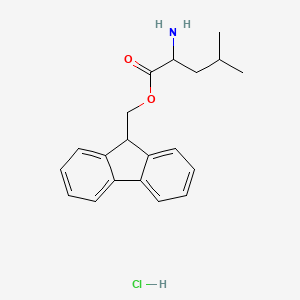

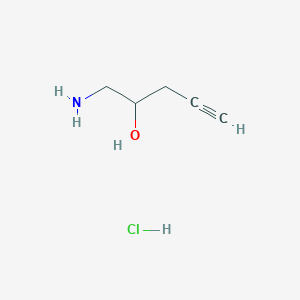
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
